Cochlioquinone B
Overview
Description
Cochlioquinone B is a naturally occurring meroterpenoid compound derived from the plant pathogenic fungus Bipolaris sorokiniana. It belongs to the family of cochlioquinones, which are known for their diverse biological activities, including antimicrobial, phytotoxic, and anticancer properties .
Mechanism of Action
Target of Action
Cochlioquinone B, a derivative of cochlioquinone, primarily targets the PAK1/Akt1/mTOR signaling pathway . This pathway plays a crucial role in regulating autophagy, a cellular process that aids in the removal of unnecessary or dysfunctional components .
Mode of Action
This compound interacts with its targets by activating cytoprotective autophagy in alveolar macrophages (AMs) both in vivo and in vitro . It induces autophagy in mouse AMs by decreasing PAK1 expression via the ubiquitination-mediated degradation pathway . The inhibition of PAK1 decreases the phosphorylation level of Akt, blocks the Akt/mTOR signaling pathway, and promotes the release of the ULK1/2–Atg13–FIP200 complex from mTOR to initiate autophagosome formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PAK1/Akt1/mTOR signaling pathway . This pathway is crucial for the regulation of autophagy, a process that helps maintain cellular homeostasis. By inhibiting PAK1, this compound blocks the Akt/mTOR signaling pathway, promoting the release of the ULK1/2–Atg13–FIP200 complex from mTOR. This leads to the initiation of autophagosome formation, which enhances the bacterial clearance capacity .
Pharmacokinetics
Its ability to induce autophagy in alveolar macrophages both in vivo and in vitro suggests that it can be absorbed and distributed within the body to exert its effects .
Result of Action
The action of this compound results in weakened lung injury, reduced bacterial systemic dissemination, decreased mortality, and dampened inflammatory responses in mice infected with Pseudomonas aeruginosa . By inducing autophagy, it increases the bacterial clearance capacity of alveolar macrophages, thereby enhancing the host’s defense against infection .
Action Environment
As a natural product derived from salvia miltiorrhiza endophytic bipolaris sorokiniana, it’s plausible that factors such as temperature, ph, and presence of other biological molecules could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Cochlioquinone B is known to interact with certain enzymes in the biochemical reactions. It inhibits NADH oxidase and NADH-2,3-dimethoxy-5-pentyl-1,4-benzoquinone reductase from bovine heart mitochondria .
Cellular Effects
This compound has been found to have effects on various types of cells. For instance, it has been shown to activate cytoprotective autophagy in alveolar macrophages (AMs) both in vivo and in vitro .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with certain biomolecules. It has been found to decrease PAK1 expression via the ubiquitination-mediated degradation pathway, which leads to the activation of cytoprotective autophagy .
Temporal Effects in Laboratory Settings
It is known that its effects on cellular function can be observed over time, particularly in relation to its role in activating cytoprotective autophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cochlioquinone B can be synthesized through a series of chemical reactions involving the prenylation of an acetogenin-derived aromatic nucleus, followed by decarboxylation, hydroxylation, and cyclization of the terpenoid moiety . The specific reaction conditions often involve the use of catalysts and solvents to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Bipolaris sorokiniana under controlled conditions. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Cochlioquinone B undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit mitochondrial NADH-ubiquinone reductase, which is a key enzyme in the electron transport chain .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Comparison with Similar Compounds
- Cochlioquinone A
- Isocochlioquinone A
- Anhydrocochlioquinone A
Comparison: Cochlioquinone B is unique among its analogs due to its potent inhibitory activity against mitochondrial NADH-ubiquinone reductase and its ability to regulate autophagy. While other cochlioquinones also exhibit biological activities, this compound’s dual action on both mitochondrial function and autophagy makes it particularly valuable for therapeutic applications .
Properties
IUPAC Name |
(3R,4aR,6aR,12aR,12bR)-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-[(2S,4S)-4-methyl-3-oxohexan-2-yl]-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-8-15(2)23(30)16(3)17-13-19(29)18-14-20-27(6)11-9-21(26(4,5)32)33-22(27)10-12-28(20,7)34-25(18)24(17)31/h13,15-16,20-22,32H,8-12,14H2,1-7H3/t15-,16-,20+,21+,22+,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPNSKLZWVYKGK-WWURSIHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2)(CCC(O4)C(C)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)[C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3C2)(CC[C@@H](O4)C(C)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401099098 | |
Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401099098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32450-26-3 | |
Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32450-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cochlioquinone B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032450263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401099098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Cochlioquinone B against Pseudomonas aeruginosa infection?
A1: this compound induces cytoprotective autophagy in alveolar macrophages, enhancing their ability to clear P. aeruginosa []. This process is mediated through the PAK1/Akt1/mTOR signaling pathway. This compound promotes the ubiquitination-mediated degradation of PAK1, leading to decreased phosphorylation of Akt. This inhibition of the Akt/mTOR pathway releases the ULK1/2–Atg13–FIP200 complex, ultimately triggering autophagosome formation and bacterial clearance [].
Q2: What is the structural characterization of this compound?
A2: While specific spectroscopic data for this compound is not provided in the provided excerpts, it is identified as a sesquiterpene quinone []. Its structure is closely related to Cochlioquinone A, which is an intramolecular redox isomer of Isocochlioquinone A []. Further research is needed to elucidate its complete spectroscopic characterization.
Q3: What are the sources of this compound?
A4: this compound has been isolated from various fungal species, including Bipolaris bicolor [], Drechslera dematioidea [], and Bipolaris sorokiniana [, ]. Interestingly, Bipolaris sorokiniana isolated as an endophyte from Salvia miltiorrhiza yielded a novel derivative of this compound named CoB1 [].
Q4: Has this compound been tested in in vivo models of infection?
A5: Yes, a study using a P. aeruginosa infection model in mice demonstrated that treatment with CoB1, a novel this compound derivative, led to reduced lung injury, decreased bacterial dissemination, improved survival rates, and dampened inflammatory responses compared to untreated mice [].
Q5: What are the potential applications of this compound in drug development?
A6: this compound and its derivatives show promise as potential therapeutic agents for treating bacterial and fungal infections, particularly those caused by P. aeruginosa and Candida albicans [, ]. Its ability to modulate autophagy through the PAK1/Akt1/mTOR pathway makes it an attractive target for further research and development.
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